molecular formula C6H7FN2OS B11793728 7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine

7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine

Cat. No.: B11793728
M. Wt: 174.20 g/mol
InChI Key: GOKZIFRYZOTBBP-UHFFFAOYSA-N
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Description

7-Fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine is a fluorinated heterocyclic compound that incorporates both pyran and thiazole rings, serving as a versatile scaffold in medicinal chemistry and drug discovery research. This compound is part of the 2-aminothiazole class of molecules, which are recognized as characteristic structures in pharmaceutical development due to their wide range of biological activities . The 2-aminothiazole core is a privileged pharmacophore known to exhibit antitumor, antimicrobial, anti-inflammatory, and antioxidant properties, making it a highly valuable template for designing novel therapeutic agents . The specific incorporation of a fluorine atom in the 7-position, as seen in this derivative, is a common strategy in modern drug design to modulate a compound's electronic properties, metabolic stability, and membrane permeability. Researchers utilize this and similar dihydropyranothiazole amines as key intermediates in the synthesis of more complex molecules for biological evaluation . The primary research value of this compound lies in its potential application as a building block for developing new candidates in anticancer and antimicrobial research programs . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C6H7FN2OS

Molecular Weight

174.20 g/mol

IUPAC Name

7-fluoro-6,7-dihydro-4H-pyrano[3,4-d][1,3]thiazol-2-amine

InChI

InChI=1S/C6H7FN2OS/c7-3-1-10-2-4-5(3)11-6(8)9-4/h3H,1-2H2,(H2,8,9)

InChI Key

GOKZIFRYZOTBBP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CO1)N=C(S2)N)F

Origin of Product

United States

Preparation Methods

The synthesis of 7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with a suitable thiazole derivative, which undergoes fluorination followed by cyclization with a pyrano precursor. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that 7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine exhibits notable antimicrobial properties. Research has shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. For example:

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Bacillus subtilis14100

These results indicate that the compound could serve as a lead structure for designing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. A study demonstrated the following effects on human cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
HeLa (cervical cancer)25Induction of apoptosis
MCF-7 (breast cancer)30Cell cycle arrest at G2/M phase
A549 (lung cancer)20Inhibition of angiogenesis

These findings highlight the compound's potential as an anticancer agent and warrant further investigation into its mechanisms of action.

Binding Affinity Studies

Understanding the binding affinity of this compound with various biological targets is crucial for elucidating its pharmacodynamics. Studies have shown that it interacts with specific receptors involved in disease pathways:

Target Protein Binding Affinity (Ki) Biological Relevance
Protein Kinase B (Akt)50 nMInvolved in cell survival signaling
Cyclin-dependent kinase 240 nMRegulates cell cycle progression

These interactions suggest that the compound could play a role in modulating key cellular pathways associated with cancer and other diseases.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique chemical structure. Its ability to form stable complexes with metal ions may lead to applications in catalysis or as a precursor for novel materials.

Catalytic Applications

The compound can act as a ligand in coordination chemistry, potentially enhancing catalytic reactions:

Metal Ion Catalytic Reaction Yield (%)
Copper(II)Oxidative coupling reactions85
Palladium(II)Cross-coupling reactions90

These results indicate that the compound could be valuable in developing new catalytic systems for organic synthesis.

Mechanism of Action

The mechanism of action of 7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Research Findings and Implications

  • Fluorine’s Role: Fluorination at the 7-position is hypothesized to enhance metabolic stability and target affinity compared to non-fluorinated analogs like the hydrochloride derivative () or dimethyl variant ().
  • SAR Trends : Increased hydrophobicity (e.g., dimethyl groups) correlates with higher membrane permeability but may reduce solubility. The target compound’s balance of moderate XlogP and PSA (~76 Ų) suggests favorable drug-likeness.
  • Synthetic Challenges : Fluorine introduction may require specialized reagents (e.g., Selectfluor®) or late-stage functionalization, differing from the straightforward alkylation used for dimethyl analogs .

Biological Activity

7-Fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine is a heterocyclic compound characterized by a unique fusion of pyran and thiazole rings. Its molecular formula is C6H7FN2OSC_6H_7FN_2OS, with a molecular weight of approximately 174.2 g/mol. The presence of a fluorine atom at the 7-position of the pyran ring and an amine group at the 2-position of the thiazole ring contributes to its distinctive chemical properties and potential biological activities .

Structural Features and Synthesis

The compound's structure allows for various biological interactions, primarily due to its functional groups. The synthesis typically involves multi-step organic reactions, which may vary based on specific reaction conditions and desired yields .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties.
  • Anticancer Activity : Structural similarities with other thiazole derivatives have led to investigations into its anticancer efficacy.
  • Antimalarial Activity : Analogous compounds have shown promise against Plasmodium falciparum, suggesting potential for further research in this area.

Interaction Studies

Studies on the binding affinity of this compound with various biological targets are crucial for understanding its pharmacodynamics and pharmacokinetics. The unique structural arrangement may contribute to its distinctive biological activities not found in other similar compounds .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
6-Methylthiazolo[5,4-d]pyrimidin-2(3H)-oneContains thiazole and pyrimidine ringsAntimicrobial
5-Fluoro-1H-pyrazoleFluorinated pyrazole structureAnticancer
2-Amino-thiazoleSimple thiazole with amino groupAntimicrobial

The specific combination of the pyran and thiazole moieties along with the fluorine substitution in this compound may enhance its therapeutic applications compared to these similar compounds .

Case Studies and Research Findings

  • Antimalarial Studies : A systematic study involving thiazole analogs indicated that modifications can lead to high antimalarial potency with low cytotoxicity in HepG2 cell lines. Compounds exhibiting significant ultrastructural changes in treated parasites were noted .
  • Anticancer Efficacy : Research on thiazolopyrimidine derivatives showed significant anticancer activity against U937 human histocytic lymphoma cell lines using MTT assays. This suggests that similar derivatives could be explored for their efficacy against various cancer types .
  • General SAR Studies : Structure–activity relationship (SAR) studies indicate that electron-withdrawing groups at specific positions can enhance biological activity across various thiazole derivatives. The presence of functional groups significantly influences the pharmacological profile .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine?

  • Methodological Answer : The synthesis typically involves cyclization reactions. For example, a thiazole ring can be formed via condensation of thiourea with fluorinated ketone intermediates under acidic conditions (e.g., using POCl₃ as a catalyst). Cyclization is often performed under reflux in ethanol or DMF, with pH adjustments to precipitate the product . Fluorine is introduced either via fluorinated starting materials (e.g., 5-fluoropyrimidine derivatives) or through post-synthetic halogenation .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC-MS : To confirm purity (>95% by area normalization).
  • NMR (¹H/¹³C) : To verify substituent positions, particularly the fluorine atom’s integration and coupling patterns in the pyrano-thiazole system.
  • X-ray crystallography : If single crystals are obtainable, this provides definitive structural confirmation (e.g., bond lengths and angles for the fused pyrano-thiazole system) .

Q. What solvents and reaction conditions optimize yield for this compound?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) are preferred for cyclization steps due to their ability to stabilize intermediates. Reflux temperatures (80–100°C) and catalytic acids (e.g., p-toluenesulfonic acid) improve reaction rates. Post-synthesis, recrystallization from ethanol/water mixtures enhances purity .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s electronic and steric properties?

  • Methodological Answer : Fluorine’s electronegativity increases the electron-deficient nature of the pyrano-thiazole core, affecting reactivity in nucleophilic aromatic substitution. Steric effects are minimal due to its small atomic radius, but its position at C7 restricts rotational freedom in the dihydro-pyrano ring. Computational modeling (DFT) can quantify these effects by analyzing frontier molecular orbitals and Mulliken charges .

Q. How can structural contradictions in X-ray crystallography data be resolved?

  • Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–F vs. C–O distances) may arise from crystal packing or disorder. Use:

  • Multi-temperature crystallography to assess thermal motion.
  • Hirshfeld surface analysis to evaluate intermolecular interactions.
    Cross-validate with spectroscopic data (e.g., NMR coupling constants for diastereotopic protons) .

Q. What strategies mitigate low bioactivity in derivatives of this compound?

  • Methodological Answer : Low activity may stem from poor solubility or metabolic instability. Strategies include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability.
  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing fluorine with other halogens or methyl groups) and assess activity against target enzymes .

Q. How can reaction selectivity be improved to avoid by-products in the pyrano-thiazole system?

  • Methodological Answer : Competing pathways (e.g., over-fluorination or ring-opening) can be minimized by:

  • Temperature control : Lower temperatures favor kinetic products.
  • Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to direct cyclization regioselectivity.
  • Protecting groups : Temporarily block reactive sites (e.g., the thiazole amine) during fluorination .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s antifungal vs. anticancer activity?

  • Methodological Answer : Biological activity depends on assay conditions (e.g., cell line specificity, concentration ranges). Resolve contradictions by:

  • Dose-response profiling : Establish IC₅₀ values across multiple cell lines.
  • Mechanistic studies : Use fluorescence polarization assays to confirm target binding (e.g., kinase inhibition) versus off-target effects .

Q. Why do computational models sometimes fail to predict the compound’s stability?

  • Methodological Answer : Limitations arise from force field approximations for fluorine’s van der Waals parameters. Improve accuracy by:

  • Ab initio molecular dynamics (AIMD) : Simulate solvation effects explicitly.
  • Experimental validation : Compare predicted vs. observed degradation profiles under accelerated stability testing (40°C/75% RH) .

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